N-cyclopropylmethylphthalimide
Description
N-Cyclopropylmethylphthalimide is an N-substituted phthalimide derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the phthalimide core. Phthalimides are heterocyclic compounds with a fused benzene and imide ring system, widely studied for their applications in polymer synthesis, catalysis, and medicinal chemistry due to their thermal stability and electronic properties . This article focuses on comparative analysis with these analogs, leveraging available research data.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
NDDKXHXBRJVQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Features a phenyl group and a chlorine substituent at the 3-position of the phthalimide core (Fig. 1, ).
- Synthesis: High-purity 3-chloro-N-phenyl-phthalimide is critical for synthesizing polyimide monomers like 3,3'-bis(N-phenylphthalimide) and 2,2',3,3'-diphenylthioether dianhydride .
- Applications: Key monomer for high-performance polyimides used in electronics and aerospace. Chlorine substituent enhances electronic properties, enabling tailored polymer functionalities.
N-Isopropylphthalimide
4-Amino-N-methylphthalimide
- Structure: Contains a methyl group and an amino substituent at the 4-position ().
- Chemical Properties :
- Molecular formula: $ \text{C}9\text{H}8\text{N}2\text{O}2 $; molecular weight: 176.17 g/mol.
- Classified under N-substituted phthalimides and organic building blocks.
- Applications: Potential use in medicinal chemistry due to amino group reactivity (e.g., conjugation with bioactive molecules). Methyl substitution simplifies synthetic routes compared to bulkier analogs.
N-(Hydroxymethyl)phthalimide
Other N-Substituted Phthalimides
lists derivatives like N-bromophthalimide and N-carboxymethylphthalimide, which are specialized for niche applications (e.g., bromine substituents for halogenation reactions).
Comparative Data Table
Key Research Findings
- Structural Influence on Reactivity :
- Catalytic Utility : N-Hydroxyphthalimide derivatives are effective in benzylic oxidation, mediated by sodium hydroxide, highlighting their role in green chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
